An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carbonitrile
An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole-4-carbonitrile (CAS No. 35261-01-9), a heterocyclic organic compound with significant potential in various scientific and industrial applications. This document details its chemical and physical properties, a validated synthesis protocol, and discusses its known and potential applications based on current scientific literature.
Core Chemical Information
5-Amino-3-methylisoxazole-4-carbonitrile is a versatile chemical building block characterized by an isoxazole ring substituted with amino, methyl, and cyano functional groups.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 35261-01-9 |
| Molecular Formula | C₅H₅N₃O |
| Molecular Weight | 123.11 g/mol [1] |
| IUPAC Name | 5-amino-3-methyl-1,2-oxazole-4-carbonitrile |
| Synonyms | 5-Amino-4-cyano-3-methylisoxazole[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 227-230°C[1][2][3][4] |
| Boiling Point | 347.4 °C at 760 mmHg (Predicted)[1][3][4] |
| Density | 1.30 g/cm³ (Predicted)[1][3][4] |
| Flash Point | 163.9 °C[1] |
| Appearance | White to light yellow solid[2] |
| Storage Temperature | 2-8°C[1][2] |
| Vapor Pressure | 5.41E-05 mmHg at 25°C[1] |
| Refractive Index | 1.544 (Predicted)[1] |
Synthesis Protocol
A reliable method for the synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile has been documented, providing a clear pathway for its laboratory preparation.
Experimental Protocol
Materials:
-
Hydroxylamine hydrochloride
-
10% Sodium hydroxide solution
-
(1-Ethoxyethylidene)malononitrile
-
Ice
-
Aqueous ethanol
Procedure: [5]
-
A solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) is prepared in 80 ml of 10% sodium hydroxide.
-
(1-Ethoxyethylidene)malononitrile (27.23 g, 0.2 mol) is added dropwise to the solution under vigorous stirring, maintaining the temperature at 323 K (50°C).
-
The temperature is carefully controlled and kept below 323 K during the addition, using small amounts of ice if necessary.
-
After the addition is complete, the mixture is stirred for an additional 1.5 hours at approximately 293 K (20°C).
-
The resulting solid precipitate is collected by filtration and washed thoroughly with water.
-
Single crystals suitable for analysis can be obtained by slow evaporation from an aqueous ethanol solution at room temperature.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile.
Biological Activity and Potential Applications
While specific biological activity data for 5-Amino-3-methylisoxazole-4-carbonitrile is not extensively detailed in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry.
General Biological Context
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, antibacterial, antidepressant, and anticonvulsant properties.[5] This broad spectrum of activity makes the isoxazole class a subject of significant interest in drug discovery and development.[6]
Potential Applications
Based on its structural features and the activities of related compounds, 5-Amino-3-methylisoxazole-4-carbonitrile is recognized as a compound of interest with potential therapeutic applications.[1]
-
Pharmaceutical Synthesis: It serves as a key building block in the synthesis of various pharmaceuticals, where its functional groups can be modified to create diverse molecular frameworks.[1]
-
Medicinal Chemistry: The compound is a subject of interest for its potential biological activities, with the possibility of modulating pharmacological properties like potency and selectivity in drug candidates.[1]
-
Agrochemical Industry: It can be used as an intermediate in the synthesis of agrochemicals such as pesticides and herbicides.[1]
-
Materials Science: Its chemical properties and reactivity allow for its use in the development of new materials, including polymers and coatings.[1]
Studies on closely related analogues, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, have shown immunomodulatory activities in vitro, suggesting that this class of compounds can influence cellular immune responses.[7][8] However, direct experimental data on the biological targets or signaling pathways of the title carbonitrile compound are not yet available.
Logical Relationship of Application Areas
Caption: The central role of the title compound as a versatile building block for various scientific fields.
Safety and Handling
For safe laboratory use, it is crucial to adhere to the recommended safety protocols for this compound.
Table 3: Hazard Information
| Hazard Class | Code(s) | Description |
| GHS Hazard Codes | Xi, Xn | Irritant, Harmful[1] |
| Risk Statements | 36/37/38-22 | Irritating to eyes, respiratory system and skin. Harmful if swallowed.[1] |
| Safety Statements | 26-36/37/39 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[1] |
| RIDADR | 3439 | A code used for the transport of dangerous goods.[1] |
Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. lookchem.com [lookchem.com]
- 2. 5-AMINO-3-METHYL-4-ISOXAZOLECARBONITRILE | 35261-01-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-AMINO-3-METHYL-4-ISOXAZOLECARBONITRILE CAS#: 35261-01-9 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
